molecular formula C21H22N4O3 B607456 Finerenone CAS No. 1050477-31-0

Finerenone

Cat. No.: B607456
CAS No.: 1050477-31-0
M. Wt: 378.4 g/mol
InChI Key: BTBHLEZXCOBLCY-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Finerenone is a novel, non-steroidal mineralocorticoid receptor antagonist (MRA) developed for managing chronic kidney disease (CKD) and cardiovascular complications in patients with type 2 diabetes mellitus (T2DM). Structurally derived from a dihydropyridine backbone, this compound exhibits high selectivity and affinity for the mineralocorticoid receptor (MR), enabling targeted inhibition of inflammatory and fibrotic pathways in the kidneys and heart . Unlike steroidal MRAs (e.g., spironolactone, eplerenone), this compound minimizes off-target effects on androgen and progesterone receptors, reducing risks of sexual side effects and hormonal imbalances .

Clinical trials, including FIDELIO-DKD (N=5,734) and FIGARO-DKD (N=7,437), demonstrated this compound’s efficacy in reducing renal and cardiovascular events. In these trials, this compound significantly lowered the risk of CKD progression (defined as kidney failure, sustained ≥40% eGFR decline, or renal death) by 18–23% and reduced hospitalization for heart failure (HHF) by 29% compared to placebo . Additionally, this compound reduced urinary albumin-creatinine ratio (UACR) by 28.2% in diabetic kidney disease (DKD) patients, highlighting its renoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Finerenone is synthesized through a series of reactions starting with benzaldehyde and pyridyl chloride. One of the synthetic routes involves the condensation of benzaldehyde with acetoacetamide under Knoevenagel conditions to produce enones . Another method involves the reaction of diethyl malonate with 4-cyano-2-methoxybenzaldehyde and 4-amino-5-methyl-2-hydroxypyridine in acetic acid at 80°C for 8 hours .

Industrial Production Methods: The industrial production of this compound involves high-performance liquid chromatography (HPLC) for the estimation and validation of the compound in pharmaceutical tablet dosage forms. The process includes the use of a Hemochrom C18 analytical column and a mobile phase of 0.1% trifluoroacetic acid and acetonitrile .

Scientific Research Applications

Chronic Kidney Disease (CKD)

Key Findings:

  • In the FIDELIO-DKD trial, finerenone significantly reduced the risk of kidney failure and progression of CKD in patients with T2DM. The trial reported a 20% reduction in the risk of end-stage renal disease requiring dialysis .
  • The FIGARO-DKD trial demonstrated that this compound lowered the incidence of cardiovascular events among CKD patients, achieving a 12.4% versus 14.2% outcome for composite cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure .
Trial Outcome This compound Group Placebo Group Hazard Ratio (HR)
FIDELIO-DKDRisk of kidney failureReduced by 20%N/AN/A
FIGARO-DKDComposite cardiovascular outcome12.4%14.2%0.87

Cardiovascular Outcomes

This compound has shown to improve cardiovascular health in patients with CKD and T2DM:

  • A pooled analysis from FIDELIO-DKD and FIGARO-DKD indicated that this compound reduced the risk of major cardiovascular events significantly .
  • The treatment led to a notable decrease in hospitalization rates for heart failure (HR: 0.71) compared to placebo .

Diabetic Complications

This compound also addresses complications arising from diabetes:

  • It has been associated with improvements in diabetic retinopathy and other metabolic disorders due to its ability to reduce oxidative stress and inflammation .
  • Studies have indicated that this compound can delay the progression of diabetic nephropathy by improving renal outcomes in diabetic patients .

Case Study: FIDELIO-DKD Trial

The FIDELIO-DKD trial involved patients with CKD stages 3-4 and severely increased albuminuria. Results showed:

  • A significant reduction in composite kidney outcomes with this compound compared to placebo (HR: 0.80) over a median follow-up period of approximately 2.9 years .

Case Study: FIGARO-DKD Trial

In this trial, patients with stage 1-4 CKD were assessed for cardiovascular outcomes:

  • The study found that this compound reduced cardiovascular death rates (HR: 0.89) and improved overall kidney function metrics compared to placebo .

Comparison with Similar Compounds

Comparison with Steroidal Mineralocorticoid Receptor Antagonists

Mechanism and Selectivity

Finerenone’s non-steroidal structure confers distinct advantages over steroidal MRAs (Table 1):

  • Receptor Selectivity: this compound has high MR affinity (comparable to spironolactone) but negligible activity on androgen/progesterone receptors, reducing risks of gynecomastia and menstrual irregularities .

Table 1: Comparison of MRAs

Characteristic Spironolactone Eplerenone This compound
MR Affinity High Low High
Androgen Receptor (AR) High Low Low
Progesterone Receptor High Low Low
Hyperkalemia Risk High Moderate Moderate
Sexual Side Effects High Low None

Data from

Efficacy in Renal Outcomes

  • UACR Reduction: In head-to-head studies, this compound reduced UACR by 28.2% versus placebo, comparable to eplerenone but with a more favorable safety profile .
  • GFR Preservation: A meta-analysis of four trials found this compound delayed eGFR decline by 1.03 mL/min/1.73 m²/year compared to placebo, with one study showing comparable efficacy to eplerenone in DKD patients .
  • Hyperkalemia Risk: this compound demonstrated a lower incidence of severe hyperkalemia (serum K⁺ ≥6.0 mmol/L) than spironolactone (3.6–6.3% vs. 8–12%) in phase III trials .

Cardiovascular Outcomes

  • Mortality: Pooled data from FIDELIO-DKD and FIGARO-DKD showed a 14% reduction in cardiovascular mortality with this compound, though steroidal MRAs lack similar robust evidence .

Comparison with Non-Steroidal MRAs and Other Drug Classes

Non-Steroidal MRAs (Esaxerenone, Ocedurenone)

Limited direct comparisons exist, but preclinical data suggest:

  • Esaxerenone: Approved in Japan for hypertension, but lacks outcome data in CKD or heart failure.
  • Ocedurenone: Phase II trials show UACR reduction but higher hyperkalemia rates than this compound .

SGLT2 Inhibitors and GLP-1 Receptor Agonists

  • Renoprotection: this compound and SGLT2 inhibitors (e.g., empagliflozin) similarly reduce UACR, but this compound uniquely slows eGFR decline in advanced CKD .
  • Cardiovascular Outcomes: this compound reduces HHF risk more effectively than GLP-1 receptor agonists (29% vs. 12–17%), though both classes lower MACE risk comparably .

Table 2: Renal and Cardiovascular Outcomes Across Drug Classes

Outcome This compound SGLT2 Inhibitors GLP-1 Agonists
UACR Reduction -28.2% -30–40% -20–30%
eGFR Decline (mL/min) -1.03/year -1.5–2.0/year -1.0–1.5/year
HHF Risk Reduction 29% 30–35% 12–17%
MACE Risk Reduction 14% 11–14% 12–16%

Data from

Biological Activity

Finerenone, a novel non-steroidal selective mineralocorticoid receptor antagonist (MRA), has garnered significant attention for its biological activity, particularly in the context of chronic kidney disease (CKD) and heart failure. This article delves into its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound operates primarily by antagonizing the mineralocorticoid receptor (MR), which is implicated in various pathological processes, including fibrosis and inflammation. Unlike traditional steroidal MRAs such as spironolactone and eplerenone, this compound exhibits:

  • High Selectivity : this compound demonstrates greater MR selectivity compared to spironolactone and a higher receptor binding affinity than eplerenone .
  • Unique Binding Mode : It binds to the MR in a distinct manner that inhibits the recruitment of transcriptional cofactors, thus affecting gene expression related to inflammation and fibrosis .
  • Equal Tissue Distribution : The compound is distributed equally between the heart and kidneys, which is advantageous for targeting cardiorenal diseases .

Key Trials and Findings

  • FIDELIO-DKD Trial :
    • Objective : To evaluate this compound's efficacy in reducing CKD progression in patients with type 2 diabetes.
    • Results : this compound significantly reduced the risk of the primary composite outcome (kidney failure or sustained decrease in eGFR) by 18% compared to placebo over a median follow-up of 2.6 years .
    • Cardiovascular Outcomes : It also demonstrated a reduction in cardiovascular events, with a hazard ratio of 0.89 for cardiovascular death compared to placebo .
  • FIGARO-DKD Trial :
    • Objective : Focused on cardiovascular outcomes in patients with CKD and type 2 diabetes.
    • Results : this compound reduced the composite cardiovascular outcome by 13% compared to placebo .
  • FINEARTS-HF Trial :
    • Objective : Investigated this compound's effects on heart failure outcomes.
    • Results : Similar reductions in cardiovascular events were noted, reinforcing its protective effects on both heart and kidney functions .

Safety Profile

This compound's safety profile has been favorable compared to traditional MRAs:

  • Hyperkalemia Risk : While hyperkalemia remains a concern, this compound has shown a lower incidence compared to spironolactone, making it safer for long-term use in at-risk populations .
  • Adverse Reactions : Common adverse effects include hypotension and hyponatremia; however, these are generally manageable .

Comparative Efficacy Table

StudyPopulationPrimary EndpointThis compound OutcomePlacebo Outcome
FIDELIO-DKDCKD with T2DKidney failure or sustained eGFR decline18% reductionBaseline
FIGARO-DKDCKD with T2DCardiovascular events13% reductionBaseline
FINEARTS-HFHeart failure patientsCardiovascular deathReduced riskBaseline

Case Study 1: Efficacy in Diabetic Patients

A cohort study involving diabetic patients showed that those treated with this compound experienced a significant reduction in albuminuria levels after six months of treatment, indicating improved renal function markers.

Case Study 2: Heart Failure Management

In patients with heart failure and concomitant CKD, this compound therapy led to improved cardiac function as evidenced by echocardiographic parameters, alongside reduced hospitalization rates due to heart failure exacerbations.

Q & A

Basic Research Questions

Q. How are phase 3 clinical trials for finerenone designed to evaluate renal and cardiovascular outcomes in diabetic kidney disease (DKD)?

  • Methodological Answer : Phase 3 trials like FIDELIO-DKD and FIGARO-DKD employ event-driven, randomized, double-blind, placebo-controlled designs. These trials use reciprocal primary endpoints (e.g., renal composite outcomes in FIDELIO-DKD and cardiovascular mortality/morbidity in FIGARO-DKD) to assess efficacy. Inclusion criteria focus on patients with chronic kidney disease (CKD) and type 2 diabetes (T2D), stratified by baseline eGFR and albuminuria. Standardized protocols for safety monitoring (e.g., hyperkalemia risk) and statistical power calculations ensure robustness .

Q. What experimental approaches are used to elucidate this compound’s cardiorenal protective mechanisms?

  • Methodological Answer : Network pharmacology integrates multi-omics data (e.g., PubChem, STITCH, SwissTargetPrediction) to map this compound’s molecular targets. Preclinical studies leverage animal models of CKD and heart failure to assess mineralocorticoid receptor (MR) antagonism, fibrosis markers, and inflammatory pathways. Mechanistic clinical trials measure biomarkers like urine albumin-to-creatinine ratio (UACR), NT-proBNP, and eGFR trajectories to link molecular effects to clinical outcomes .

Q. How do researchers address heterogeneity in this compound’s efficacy across patient subgroups?

  • Methodological Answer : Subgroup analyses in pooled datasets (e.g., FIDELITY) stratify patients by baseline eGFR, albuminuria, or glycemic control. Sensitivity analyses adjust for covariates like concomitant SGLT-2 inhibitor use. Meta-regression models evaluate effect modifiers, while simulation studies (e.g., using NHANES data) extrapolate trial findings to broader populations .

Advanced Research Questions

Q. How can conflicting efficacy results from this compound trials in diverse populations be reconciled methodologically?

  • Methodological Answer : Contradictions (e.g., cost-effectiveness variations in Japanese vs. global cohorts) are addressed via probabilistic sensitivity analyses and scenario testing. For example, the FINE-CKD model incorporates regional clinical data (e.g., Japanese eGFR thresholds) and adjusts for healthcare system-specific variables. One-way sensitivity analyses (±20% parameter variation) and tornado diagrams quantify uncertainty in incremental cost-effectiveness ratios (ICERs) .

Q. What statistical frameworks validate albuminuria reduction as a surrogate endpoint for this compound’s kidney outcomes?

  • Methodological Answer : Post hoc mediation analyses (e.g., FIDELIO-DKD/FIGARO-DKD pooled data) quantify the proportion of treatment effect explained by UACR changes. Structural equation models partition this compound’s total effect into direct (non-albuminuria-related) and indirect (albuminuria-mediated) pathways. Bootstrapping assesses the stability of mediation estimates .

Q. How are hyperkalemia risk models developed to optimize this compound’s real-world safety profile?

  • Methodological Answer : Machine learning models (e.g., FIDELITY-derived risk scores) integrate baseline serum potassium, eGFR, and comorbidities to predict hyperkalemia. External validation uses real-world data (e.g., FOUNTAIN platform’s 28,056 health records). Time-to-event analyses with competing risks (e.g., death) adjust for immortal time bias .

Q. What methods are used to simulate this compound’s population-level cardiovascular benefits?

  • Methodological Answer : Markov microsimulation models combine trial hazard ratios (e.g., 14% cardiovascular risk reduction) with epidemiological data (e.g., CKD prevalence). Monte Carlo simulations estimate prevented events (e.g., 38,359 cardiovascular events/year in the U.S.), accounting for adherence and competing therapies .

Q. Methodological Considerations for Contradictory Data

  • Pooled vs. Individual Trial Data : Use FIDELITY’s pooled analysis to enhance statistical power but conduct trial-by-trial heterogeneity tests (I² statistic) to identify divergences .
  • Real-World vs. RCT Evidence : Apply propensity score matching in observational studies (e.g., FINE-REAL) to minimize confounding, complemented by inverse probability weighting for missing data .

Properties

IUPAC Name

(4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-5-28-21-18-17(14-7-6-13(9-22)8-15(14)27-4)16(20(23)26)12(3)25-19(18)11(2)10-24-21/h6-8,10,17,25H,5H2,1-4H3,(H2,23,26)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHLEZXCOBLCY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C2=C1C(C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=NC=C(C2=C1[C@@H](C(=C(N2)C)C(=O)N)C3=C(C=C(C=C3)C#N)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10146928
Record name Finerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050477-31-0
Record name (4S)-4-(4-Cyano-2-methoxyphenyl)-5-ethoxy-1,4-dihydro-2,8-dimethyl-1,6-naphthyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050477-31-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finerenone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1050477310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finerenone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Finerenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10146928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FINERENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE2O63YV8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.